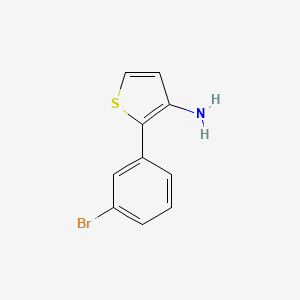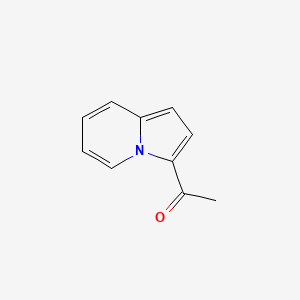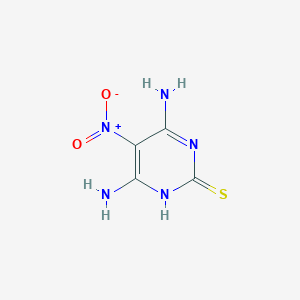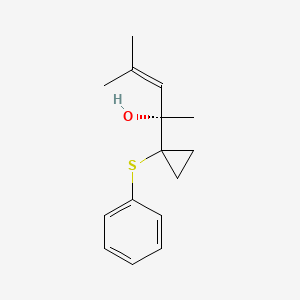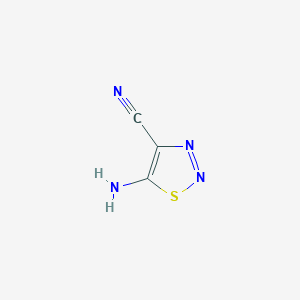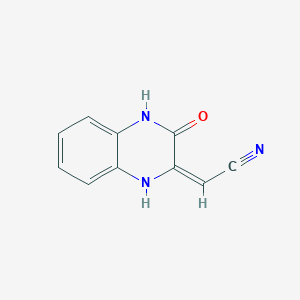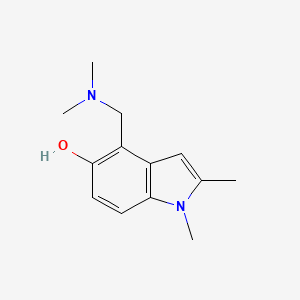
4-((Dimethylamino)methyl)-1,2-dimethyl-1H-indol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((Dimethylamino)methyl)-1,2-dimethyl-1H-indol-5-ol is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a dimethylamino group attached to a methyl group at the 4-position, along with two methyl groups at the 1 and 2 positions, and a hydroxyl group at the 5-position of the indole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Dimethylamino)methyl)-1,2-dimethyl-1H-indol-5-ol can be achieved through several synthetic routes. One common method involves the alkylation of 1,2-dimethylindole with formaldehyde and dimethylamine. The reaction is typically carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the dimethylaminomethyl group.
Another approach involves the use of a Mannich reaction, where 1,2-dimethylindole is reacted with formaldehyde and dimethylamine hydrochloride in the presence of an acid catalyst like hydrochloric acid. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-((Dimethylamino)methyl)-1,2-dimethyl-1H-indol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone or aldehyde, depending on the oxidizing agent used.
Reduction: The compound can be reduced to remove the dimethylaminomethyl group, yielding 1,2-dimethylindole.
Substitution: The dimethylaminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of 4-((Dimethylamino)methyl)-1,2-dimethyl-1H-indole-5-one.
Reduction: Formation of 1,2-dimethylindole.
Substitution: Formation of various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
4-((Dimethylamino)methyl)-1,2-dimethyl-1H-indol-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-((Dimethylamino)methyl)-1,2-dimethyl-1H-indol-5-ol involves its interaction with various molecular targets. The dimethylaminomethyl group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. The hydroxyl group at the 5-position can form hydrogen bonds, influencing the compound’s binding affinity to specific proteins or enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Dimethylaminopyridine: A nucleophilic catalyst used in esterification and other organic reactions.
4-Dimethylaminophenol: Known for its use in treating hydrogen sulfide toxicity.
1,2-Dimethylindole: A simpler indole derivative without the dimethylaminomethyl group.
Uniqueness
4-((Dimethylamino)methyl)-1,2-dimethyl-1H-indol-5-ol is unique due to the presence of both the dimethylaminomethyl group and the hydroxyl group on the indole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C13H18N2O |
|---|---|
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
4-[(dimethylamino)methyl]-1,2-dimethylindol-5-ol |
InChI |
InChI=1S/C13H18N2O/c1-9-7-10-11(8-14(2)3)13(16)6-5-12(10)15(9)4/h5-7,16H,8H2,1-4H3 |
InChI-Schlüssel |
XUUTUARTXYDRFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(N1C)C=CC(=C2CN(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


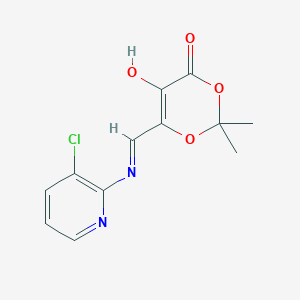
![Pyrimido[4,5-c]pyridazine](/img/structure/B13102040.png)
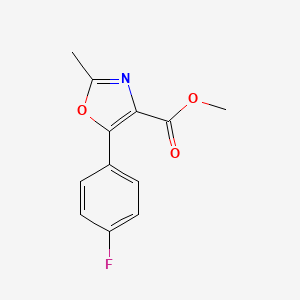
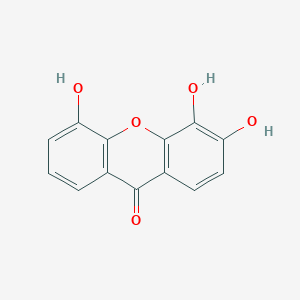
![4-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B13102061.png)
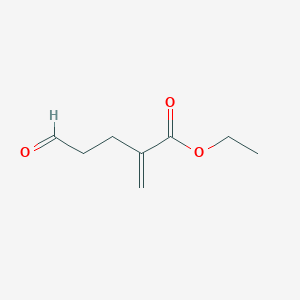
![3-Amino-2-chloro-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B13102069.png)
![2-Methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6,7-diamine](/img/structure/B13102079.png)
